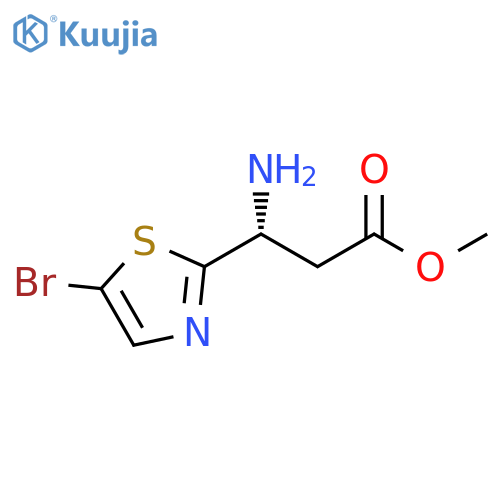

Cas no 2171148-33-5 (methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate)

2171148-33-5 structure

商品名:methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate

- 2171148-33-5

- EN300-1284301

-

- インチ: 1S/C7H9BrN2O2S/c1-12-6(11)2-4(9)7-10-3-5(8)13-7/h3-4H,2,9H2,1H3/t4-/m1/s1

- InChIKey: QRBHKRVXVGGRSB-SCSAIBSYSA-N

- ほほえんだ: BrC1=CN=C([C@@H](CC(=O)OC)N)S1

計算された属性

- せいみつぶんしりょう: 263.95681g/mol

- どういたいしつりょう: 263.95681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1284301-1.0g |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1284301-2500mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1284301-10000mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1284301-50mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1284301-100mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1284301-5000mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1284301-500mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1284301-1000mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1284301-250mg |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate |

2171148-33-5 | 250mg |

$906.0 | 2023-10-01 |

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

2171148-33-5 (methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量